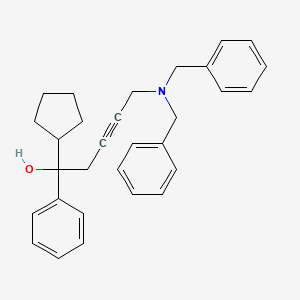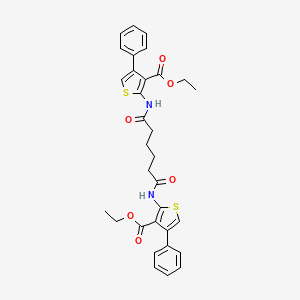![molecular formula C12H12N4O3S B11682073 2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11682073.png)
2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(3-nitrophényl)-1,3,4-thiadiazol-2-yl)-2-méthylpropanamide est un composé organique appartenant à la classe des thiadiazoles. Les thiadiazoles sont des composés hétérocycliques contenant un cycle à cinq chaînons avec deux atomes d'azote et un atome de soufre.
Méthodes De Préparation
La synthèse du N-(5-(3-nitrophényl)-1,3,4-thiadiazol-2-yl)-2-méthylpropanamide implique généralement la réaction de dérivés d'acide 3-nitrobenzoïque avec de la thiosemicarbazide en présence d'oxychlorure de phosphore (POCl3). Cette réaction forme le cycle 1,3,4-thiadiazole. L'intermédiaire résultant est ensuite acylé avec du chlorure de 2-méthylpropanoyle pour donner le produit final .
Analyse Des Réactions Chimiques
N-(5-(3-nitrophényl)-1,3,4-thiadiazol-2-yl)-2-méthylpropanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Le cycle thiadiazole peut participer à des réactions de substitution nucléophile, où le groupe nitro peut être remplacé par d'autres substituants.
Acylation : Le groupe amide peut être acylé à l'aide de chlorures d'acyle dans des conditions basiques.
Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène gazeux, les chlorures d'acyle et des bases telles que l'hydroxyde de sodium. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés .
Applications de la recherche scientifique
N-(5-(3-nitrophényl)-1,3,4-thiadiazol-2-yl)-2-méthylpropanamide a plusieurs applications de recherche scientifique :
Chimie médicinale : Il a été étudié pour ses propriétés antimicrobiennes potentielles, montrant une activité contre diverses souches bactériennes.
Science des matériaux : Les propriétés structurales uniques du composé en font un candidat pour le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.
Recherche biologique : Il est utilisé comme sonde pour étudier les interactions des dérivés du thiadiazole avec les macromolécules biologiques.
Mécanisme d'action
Le mécanisme d'action du N-(5-(3-nitrophényl)-1,3,4-thiadiazol-2-yl)-2-méthylpropanamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à des effets antimicrobiens. Le cycle thiadiazole peut également interagir avec les enzymes et les protéines, perturbant leur fonction normale .
Applications De Recherche Scientifique
2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial properties, showing activity against various bacterial strains.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study the interactions of thiadiazole derivatives with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiadiazole ring can also interact with enzymes and proteins, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Les composés similaires au N-(5-(3-nitrophényl)-1,3,4-thiadiazol-2-yl)-2-méthylpropanamide comprennent d'autres dérivés du thiadiazole tels que :
2-amino-1,3,4-thiadiazole : Connu pour ses propriétés antimicrobiennes et anti-inflammatoires.
5-phényl-1,3,4-thiadiazole-2-thiol : Étudié pour son activité anticancéreuse potentielle.
Ce qui distingue le N-(5-(3-nitrophényl)-1,3,4-thiadiazol-2-yl)-2-méthylpropanamide, c'est son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques uniques .
Propriétés
Formule moléculaire |
C12H12N4O3S |
|---|---|
Poids moléculaire |
292.32 g/mol |
Nom IUPAC |
2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C12H12N4O3S/c1-7(2)10(17)13-12-15-14-11(20-12)8-4-3-5-9(6-8)16(18)19/h3-7H,1-2H3,(H,13,15,17) |
Clé InChI |
GFTHGWRFAJJNGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682000.png)
![2-bromo-6-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11682008.png)
![{2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11682015.png)

![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11682028.png)
![ethyl 4-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B11682037.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11682048.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11682052.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B11682053.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682058.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682066.png)
![(2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11682067.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682081.png)
